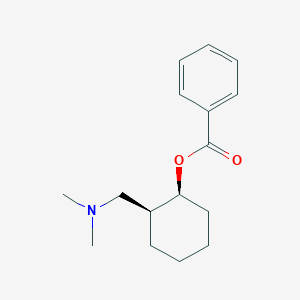
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid (THCA) is a bile acid that is synthesized in the liver from cholesterol. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid is not fully understood. However, it is believed to exert its effects by activating various signaling pathways in the liver and other tissues. It has been shown to activate the nuclear receptor farnesoid X receptor (FXR), which plays a key role in the regulation of bile acid synthesis and transport. 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the liver, which may contribute to its hepatoprotective effects. It has also been shown to improve insulin sensitivity and lipid metabolism, which may have potential in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods of time. However, 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has some limitations for lab experiments. It is highly hydrophobic and may require the use of organic solvents for its solubilization. It also has a low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid. One area of interest is the development of novel synthetic analogs of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid with improved pharmacological properties. Another area of interest is the investigation of the potential of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid and its effects on various signaling pathways.
Applications De Recherche Scientifique
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and hepatoprotective properties. It has also been shown to have potential in the treatment of liver diseases, such as non-alcoholic fatty liver disease and primary biliary cholangitis.
Propriétés
Numéro CAS |
122742-19-2 |
|---|---|
Nom du produit |
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid |
Formule moléculaire |
C24H40O6 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,4R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,4,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-20(28)29)13-5-6-14-21-15(11-19(27)24(13,14)3)23(2)9-8-17(25)22(30)16(23)10-18(21)26/h12-19,21-22,25-27,30H,4-11H2,1-3H3,(H,28,29)/t12-,13-,14+,15+,16-,17-,18-,19+,21+,22-,23-,24-/m1/s1 |
Clé InChI |
WGGZRKVUOFMQHM-HPJHAEAHSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



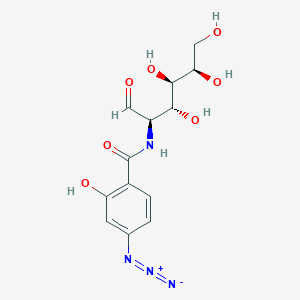
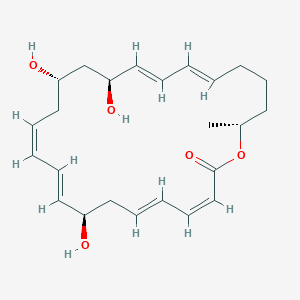

![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
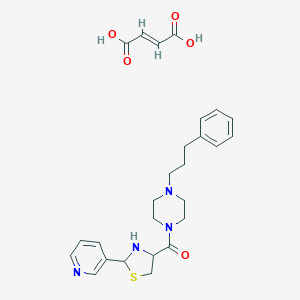
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
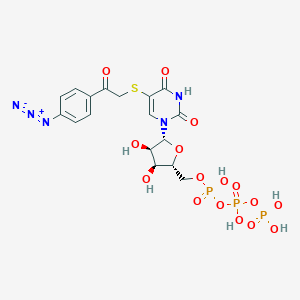
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)





